

Elucidating the Structure of Ethyl 3-methylpiperidine-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-methylpiperidine-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **ethyl 3-methylpiperidine-3-carboxylate**, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document outlines the spectroscopic and synthetic methodologies crucial for the characterization of this molecule.

Molecular Structure and Properties

Ethyl 3-methylpiperidine-3-carboxylate possesses a piperidine ring, a foundational structure in many pharmaceuticals, substituted at the 3-position with both a methyl group and an ethyl carboxylate group. The presence of a chiral center at the C3 position means the molecule can exist as a racemic mixture of (R) and (S) enantiomers.

Table 1: Physicochemical Properties of **Ethyl 3-methylpiperidine-3-carboxylate** and its Salts

Property	Value	Source
Molecular Formula	C ₉ H ₁₇ NO ₂	N/A
Molecular Weight	171.24 g/mol	N/A
CAS Number	170843-43-3	[1] [2] [3]
Hydrochloride Salt Molecular Formula	C ₉ H ₁₈ ClNO ₂	N/A
Hydrochloride Salt Molecular Weight	207.70 g/mol	N/A

Spectroscopic Data for Structural Confirmation

The definitive identification of **ethyl 3-methylpiperidine-3-carboxylate** relies on a combination of spectroscopic techniques. While a complete, published dataset for the specific target molecule is not readily available in the public domain, data from closely related analogs, such as ethyl nipecotate (ethyl piperidine-3-carboxylate), provide a strong basis for spectral interpretation.

Table 2: Expected Spectroscopic Data for **Ethyl 3-methylpiperidine-3-carboxylate**

Technique	Expected Features
^1H NMR	Signals corresponding to the ethyl group (triplet and quartet), a singlet for the C3-methyl group, and complex multiplets for the piperidine ring protons. The chemical shifts of the piperidine protons would be influenced by the substituents and ring conformation.
^{13}C NMR	Resonances for the carbonyl carbon of the ester, the quaternary C3 carbon, the C3-methyl carbon, the carbons of the ethyl group, and the carbons of the piperidine ring.
IR Spectroscopy	A strong absorption band for the C=O stretch of the ester group (typically around 1730 cm^{-1}), C-O stretching bands, and N-H stretching (if the nitrogen is not substituted).
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and cleavage of the piperidine ring.

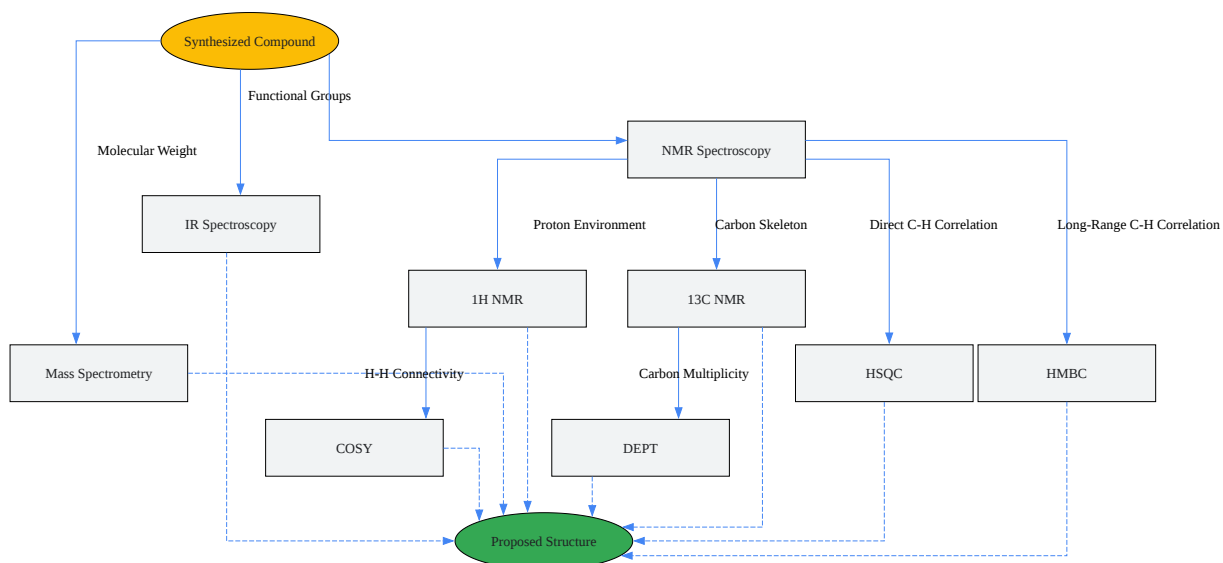
Note: The exact chemical shifts and coupling constants would require experimental determination.

Synthesis and Purification

The synthesis of 3-substituted piperidines can be achieved through various synthetic routes. A common and effective strategy involves the functionalization of a pre-existing pyridine ring followed by its reduction.

General Synthetic Approach

A plausible synthetic pathway to **ethyl 3-methylpiperidine-3-carboxylate** is outlined below. This approach is based on established methodologies for the synthesis of 3-substituted piperidines.^{[4][5][6][7]}



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